2-(3-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
2-(3-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Studies
Research has indicated that derivatives of 2-(3-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibit antimicrobial properties. For instance, a study synthesized a compound similar to the title molecule and conducted antimicrobial studies, revealing significant activity against various microbes (Prabhudeva et al., 2017). Another study found antifungal and antibacterial effects in a related compound, indicating the potential for antimicrobial application (Viji et al., 2020).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been performed on similar compounds to analyze their biological activity. Such studies help in understanding the binding energy and hydrogen bonds with different proteins, which is essential in drug design and discovery (Viji et al., 2020).
Anticancer Potential
Some derivatives of this compound have been studied for their potential anticancer properties. These studies involve examining their electronic structure, physico-chemical properties, and conducting docking analysis to evaluate their efficacy as potential anti-cancer agents (Thomas et al., 2019).
Anti-inflammatory Effects
Research has also been conducted on the anti-inflammatory effects of similar compounds. These studies often involve synthesis, characterization, and evaluating their biological activities, such as their impact on phospholipase A2, a key enzyme in the inflammatory process (Lokeshwari et al., 2017).
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-7-4-8-13(9-12)18-15(19)14(10-17-18)11-5-2-1-3-6-11/h1-10,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCUTTYKIQMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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